molecular formula C22H16O4 B13149278 2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 76092-01-8

2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione

Katalognummer: B13149278
CAS-Nummer: 76092-01-8
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: IBXQIPIJNYTMOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-hydroxy-3-methoxybenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The anthracene-9,10-dione is reacted with 4-hydroxy-3-methoxybenzyl bromide in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione involves its interaction with various molecular targets:

Eigenschaften

CAS-Nummer

76092-01-8

Molekularformel

C22H16O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione

InChI

InChI=1S/C22H16O4/c1-26-20-12-14(7-9-19(20)23)10-13-6-8-17-18(11-13)22(25)16-5-3-2-4-15(16)21(17)24/h2-9,11-12,23H,10H2,1H3

InChI-Schlüssel

IBXQIPIJNYTMOS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.